molecular formula C37H56NOPS B12503799 N-{[2-(dicyclohexylphosphanyl)phenyl](5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl}-2-methylpropane-2-sulfinamide

N-{[2-(dicyclohexylphosphanyl)phenyl](5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12503799
M. Wt: 593.9 g/mol
InChI Key: PANKIFTUMQDCAC-UHFFFAOYSA-N
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Description

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that combines a phosphanyl group, a phenyl ring, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps. The process begins with the preparation of the phosphanyl phenyl derivative, followed by the introduction of the tetramethyl-dihydronaphthalenyl group. The final step involves the addition of the sulfinamide group under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound’s high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The phosphanyl group can coordinate with metal ions, influencing catalytic activity. The sulfinamide moiety may interact with biological targets, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfonamide
  • **N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinic acid

Uniqueness

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is unique due to its combination of a phosphanyl group, a phenyl ring, and a sulfinamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C37H56NOPS

Molecular Weight

593.9 g/mol

IUPAC Name

N-[(2-dicyclohexylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C37H56NOPS/c1-35(2,3)41(39)38-34(27-22-23-31-32(26-27)37(6,7)25-24-36(31,4)5)30-20-14-15-21-33(30)40(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h14-15,20-23,26,28-29,34,38H,8-13,16-19,24-25H2,1-7H3

InChI Key

PANKIFTUMQDCAC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)NS(=O)C(C)(C)C)(C)C)C

Origin of Product

United States

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